GABAA Receptor Antagonism: Selectivity vs. IKK-beta Activity
CAS 953921-65-8 demonstrates a measurable, albeit modest, antagonist activity at the recombinant human α4β1δ GABAA receptor (IC50 = 1,020 nM). This activity can be contrasted with another compound possessing the same core `N-(3-(4-(dimethylamino)phenyl)propyl)` scaffold but different sulfonamide substitutions, which shows primary activity against IKK-beta in the micromolar range (IC50 = 2,600 nM in a TR-FRET assay) [1]. This indicates that the 3-fluoro-4-methoxy substitution directs target engagement away from IKK-beta and towards the GABAA receptor, a critical switch for neurological versus inflammatory research applications.
| Evidence Dimension | In vitro target selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,020 nM at α4β1δ GABAA receptor |
| Comparator Or Baseline | Core `N-(3-(4-(dimethylamino)phenyl)propyl)` analog (IKK-beta inhibitor): IC50 = 2,600 nM (TR-FRET) |
| Quantified Difference | ~2.5-fold selectivity shift towards GABAA over IKK-beta, despite shared core scaffold. |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells; IKK-beta TR-FRET assay with peptide substrate. |
Why This Matters
This selectivity profile is crucial for researchers studying GABAergic signaling without confounding kinase inhibition, making 953921-65-8 a preferred choice over scaffold-similar IKK inhibitors for neurobiology studies.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50390267 and CHEMBL2070433: IKK-beta Inhibition. Retrieved from BindingDB. View Source
